molecular formula C33H37N7O3 B563572 N-Boc-N-Desmethyl Imatinib CAS No. 1076199-23-9

N-Boc-N-Desmethyl Imatinib

Cat. No. B563572
M. Wt: 579.705
InChI Key: PNYCXPQYRFQURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-N-Desmethyl Imatinib” is a metabolite of Imatinib, a tyrosine kinase receptor inhibitor used for cancer therapy . It is pharmacologically active and has a long elimination half-life .


Synthesis Analysis

The synthesis of Imatinib, the parent drug of “N-Boc-N-Desmethyl Imatinib”, has been substantially improved over the years. Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .


Molecular Structure Analysis

The molecular formula of “N-Boc-N-Desmethyl Imatinib” is C33H37N7O3 . It has a molecular weight of 579.7 g/mol . The IUPAC name is tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate .


Chemical Reactions Analysis

The simultaneous quantification of Imatinib and N-Desmethyl Imatinib in human plasma has been accomplished by liquid chromatography–ultraviolet detection (LC–UV), LC–mass spectrometry (MS), or tandem MS (MS-MS) methods .


Physical And Chemical Properties Analysis

“N-Boc-N-Desmethyl Imatinib” has a molecular weight of 579.7 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 9 rotatable bonds .

Scientific Research Applications

Imatinib's Role in Cancer Treatment

Imatinib in GIST Management Imatinib, a tyrosine kinase inhibitor, has been transformative in the management of gastrointestinal stromal tumors (GISTs), offering a significant survival advantage in advanced cases. It is the first-line treatment for unresectable and/or metastatic KIT-positive GISTs. Clinical trials have shown complete or partial responses in up to two-thirds of patients, significantly prolonging progression-free and overall survival. Imatinib is generally well-tolerated, although higher doses may increase toxicity. The drug's effectiveness may be influenced by the mutational genotype of the GIST, guiding therapy and prognosis (Siddiqui & Scott, 2007).

Dasatinib as an Alternative in CML Treatment Dasatinib, another tyrosine kinase inhibitor, has been developed as a treatment for chronic myeloid leukemia (CML) resistant or intolerant to prior Imatinib treatment. It is approved for all phases of CML and demonstrates superiority in efficacy compared to Imatinib, offering a valuable option for patients with Imatinib-resistant BCR-ABL mutations. Its safety profile includes manageable adverse events, underscoring its role as an effective treatment option for CML (Hochhaus & Kantarjian, 2013).

Precision Oncology and Targeted Therapies The advent of Imatinib has spurred the development of drugs aimed at molecular targets crucial to tumors. This approach, known as precision oncology, posits that cancer treatment can be markedly improved if therapies are guided by a tumor's genomic alterations. While promising, precision oncology's success depends on rigorous testing and confirmation through clinical studies (Prasad, Fojo, & Brada, 2016).

Future Directions

The future of kinase inhibitors like “N-Boc-N-Desmethyl Imatinib” is promising. The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is bright . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases has resulted in the approval of more than 70 new drugs since Imatinib was approved in 2001 .

properties

IUPAC Name

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYCXPQYRFQURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675712
Record name tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-Desmethyl Imatinib

CAS RN

1076199-23-9
Record name 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.